[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
Description
The compound [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate features a naphthalene core substituted with an acetylhydrazone moiety bearing a tetradecanoylamino (C14 acyl) chain and a 4-methoxybenzoate ester (Figure 1). This structure combines lipophilic (long alkyl chain) and polar (methoxy, hydrazone) groups, making it relevant for studies in medicinal chemistry, materials science, and coordination chemistry. Its synthesis likely involves condensation of 2-(tetradecanoylamino)acetylhydrazine with a naphthaldehyde derivative, followed by esterification with 4-methoxybenzoyl chloride.
Properties
Molecular Formula |
C35H45N3O5 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
[1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H45N3O5/c1-3-4-5-6-7-8-9-10-11-12-13-18-33(39)36-26-34(40)38-37-25-31-30-17-15-14-16-27(30)21-24-32(31)43-35(41)28-19-22-29(42-2)23-20-28/h14-17,19-25H,3-13,18,26H2,1-2H3,(H,36,39)(H,38,40)/b37-25+ |
InChI Key |
ZLWZHQVSTVTLSM-AUGOTPMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=C(C=CC2=CC=CC=C21)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves a multi-step process. The initial step may include the formation of the naphthalene derivative through a Friedel-Crafts acylation reaction. This is followed by the introduction of the methoxybenzoate group via esterification. The final step involves the coupling of the tetradecanoylaminoacetyl hydrazinylidene moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxybenzoate group, leading to the formation of corresponding quinones. Reduction : Reduction reactions can target the hydrazinylidene moiety, converting it into a hydrazine derivative. Substitution
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide. Reduction : Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used. Substitution : Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Biology : It may serve as a probe in biochemical assays to study enzyme interactions and cellular processes. Medicine Industry : The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydrazinylidene moiety is particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzoate and Hydrazone Moieties
Several analogs share the naphthalene-hydrazone-benzoate scaffold but differ in substituents (Table 1):
| Compound Name | Benzoate Substituent | Hydrazone Substituent | Key Differences | Reference |
|---|---|---|---|---|
| Target Compound | 4-methoxy | Tetradecanoylamino (C14) | Long acyl chain; electron-donating methoxy | - |
| 1-[(E)-{[(1-Naphthylamino)(oxo)acetyl]hydrazono}methyl]-2-naphthyl 4-methylbenzoate | 4-methyl | 1-Naphthylamino | Methyl vs. methoxy; aromatic amino group | |
| 1-[(E)-({(4-Ethylphenyl)aminoacetyl}hydrazono)methyl]-2-naphthyl 3-methylbenzoate | 3-methyl | 4-Ethylphenylamino | Ethylphenyl vs. acyl chain; meta-methyl | |
| [1-[(E)-[[2-(Decanoylamino)acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate | 3,4-dimethoxy | Decanoylamino (C10) | Shorter acyl chain; di-methoxy | |
| N′-(3,4,5-Trihydroxybenzylidene)-4-methoxybenzohydrazide | 4-methoxy | 3,4,5-Trihydroxybenzylidene | Polyhydroxy vs. acyl chain | |
| 1-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 4-chlorobenzoate | 4-chloro | 4-Ethylphenylamino | Chloro vs. methoxy; ethylphenyl group |
Key Observations :
- Hydrazone Modifications: The tetradecanoylamino chain confers significant lipophilicity, contrasting with shorter chains (e.g., C10 in ) or aromatic amines ().
Physicochemical Properties and Predictive Data
Collision Cross-Section (CCS) Predictions:
The C10 analog () exhibits CCS values of 240.6–248.9 Ų for [M+H]+ and adducts . The target compound’s longer C14 chain likely increases CCS due to higher molecular weight (MW: ~635.8 g/mol vs. 562.3 g/mol for the C10 analog) and conformational flexibility.
Solubility and Lipophilicity:
Crystallographic and Structural Insights
- Hydrogen Bonding and Packing : In , the 4-methoxybenzohydrazide derivative forms a 3D network via O–H⋯O and N–H⋯O interactions . The target compound’s methoxy group may participate in similar interactions, but the bulky C14 chain could disrupt crystalline packing, leading to amorphous phases.
- Dihedral Angles : Analogs like show near-planar benzene rings (dihedral angle: 18.28°), while the target compound’s flexible acyl chain may increase torsional strain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
